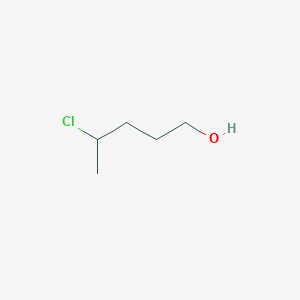
4-Chloropentan-1-ol
Descripción general
Descripción
4-Chloropentan-1-ol is a chemical compound with the molecular formula C5H11ClO . It has a molecular weight of 122.59 .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-carbon chain (pentan) with a chlorine atom (chloro) attached to the fourth carbon and a hydroxyl group (ol) attached to the first carbon .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with lithium aluminium hydride, leading to the formation of a methyl substituted oxolane . The exact products of the reaction can depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.018±0.06 g/cm3 . .Aplicaciones Científicas De Investigación
Extraction and Separation Studies
4-Chloropentan-1-ol has been utilized in the field of analytical chemistry for the selective extraction and separation of certain elements. For instance, 4-methylpentan-2-ol, a compound closely related to this compound, has been used for the quantitative extraction of iron(III) from hydrochloric acid solutions. This process involves stripping the iron(III) with water and determining it titrimetrically (Gawali & Shinde, 1974).
Organotin Compound Synthesis
In the realm of organic synthesis, compounds similar to this compound, such as 4-oxopentyltin compounds, have been synthesized using protecting groups. This process utilizes the Grignard reagent and is facilitated by protection of the carbonyl group in 1-chloropentan-4-one through dioxolan formation. The synthesized compounds have been analyzed using techniques like infrared, nuclear magnetic resonance, and Mössbauer spectroscopy (Abbas & Poller, 1974).
Pyrolysis Studies
This compound and its derivatives have been studied in pyrolysis, which is the thermal decomposition of compounds in the absence of oxygen. For example, the pyrolysis of 5‐chloropentan‐2‐one and 4‐chloro‐1‐phenylbutan‐1‐one has been investigated to understand the elimination rates and mechanisms at varying temperatures and pressures. This research provides insights into the role of the carbonyl group in the rate of pyrolysis of chloroketones (Chuchani & Dominguez, 1983).
Adsorption Studies
Activated carbon derived from rattan sawdust has been utilized for the adsorption of 4-chlorophenol, a compound related to this compound, from aqueous solutions. This research is significant for environmental applications, particularly in water purification and treatment processes. The study analyzed various experimental parameters like pH, contact time, and concentration to evaluate the adsorption efficiency (Hameed, Chin, & Rengaraj, 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-chloropentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-5(6)3-2-4-7/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOLXMKOIBAQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35096-45-8 | |
| Record name | 4-chloropentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



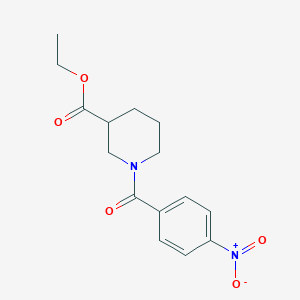
![2-({2-[(4-Methoxyphenyl)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B3131185.png)


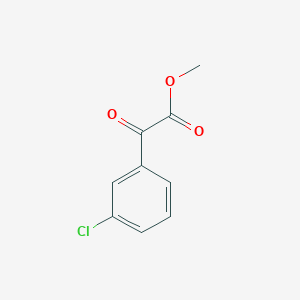


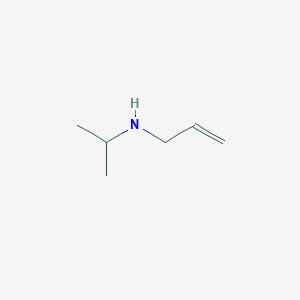
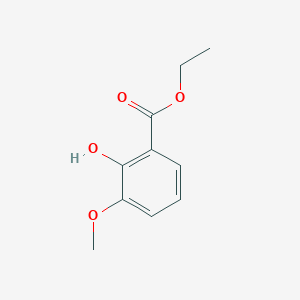
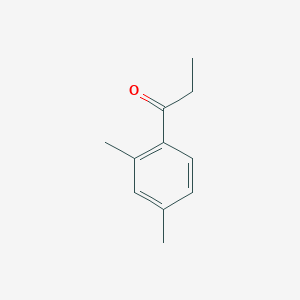

![3-Methyl-2-methylimino-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B3131242.png)
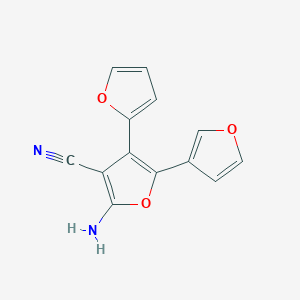
![Methyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B3131259.png)